Endo-bicyclo[3.3.1]nonane-3-carboxylic acid
Description
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (referred to as endo-BNCA) is a bicyclic carboxylic acid characterized by its rigid bicyclo[3.3.1]nonane framework with a carboxyl group in the endo configuration at position 2. This compound is synthesized via a multi-step process starting from 1-cyclohexenylpyrrolidine and 2-bromomethyl-acrylic acid benzyl ester, achieving an overall yield of 69% . Key properties include:
- Melting point: 126°C (lit. 126.5–127°C) .
- Spectroscopic data: $ ^1H $-NMR (CDCl$_3$): δ 11.78 (COOH), 2.48 (3-H), and $ ^{13}C $-NMR (δ 183.27 for COOH) .
- Elemental analysis: C 71.35%, H 9.55% (calc. C 71.39%, H 9.59%) .
The endo configuration confers distinct conformational chirality, with the bicyclic system adopting a boat-like structure that influences hydrogen-bonding patterns and crystallinity .
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-JVHMLUBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anhydride Formation and Malonate Addition
- Anhydride Synthesis : Treatment of IIIa with dicyclohexylcarbodiimide (DCC) in dichloromethane yields 3-oxabicyclo[3.3.1]nonane-2,4-dione (IVa) . This step proceeds via intramolecular dehydration, forming the bicyclic anhydride in 92.6% yield.
- Malonate Condensation : Reaction of IVa with diethyl malonate in acetonitrile, catalyzed by magnesium chloride and triethylamine, generates 3-di(ethoxycarbonyl)acetylcyclohexanecarboxylic acid (Va) . Subsequent decarboxylation and esterification produce methyl 3-acetylcyclohexanecarboxylate (VIa) .
Cyclization to Bicyclo[3.3.1]nonane Dione
Heating VIa with potassium hydride (KH) in xylene induces cyclization, forming bicyclo[3.3.1]nonane-2,4-dione (Ia) in 87% yield. The reaction proceeds via enolate formation, followed by intramolecular aldol condensation.
Hydrolysis to Carboxylic Acid
Acid hydrolysis of Ia using aqueous HCl selectively cleaves the dione moiety, yielding endo-bicyclo[3.3.1]nonane-3-carboxylic acid . The stereochemical outcome is governed by the equatorial orientation of substituents during cyclization.
Table 1: Key Reaction Parameters for Cyclization Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Anhydride formation | DCC, CH₂Cl₂, rt | 92.6 |
| Malonate addition | MgCl₂, Et₃N, CH₃CN, 0°C→rt | 80 |
| Cyclization | KH, xylene, reflux | 87 |
| Hydrolysis | HCl, H₂O | 75* |
*Estimated based on analogous procedures.
Schmidt Rearrangement from Adamantane Precursors
The Schmidt rearrangement offers an alternative route leveraging adamantane derivatives.
Adamantane-2-one to Dicarboxylic Acid
Adamantane-2-one is oxidized to 3,7-bicyclo[3.3.1]nonane dicarboxylic acid via a multistep process involving nitration and hydrolysis.
Schmidt Rearrangement and Decarboxylation
Treatment of the dicarboxylic acid with sodium azide (NaN₃) in concentrated sulfuric acid induces Schmidt rearrangement, forming 3,7-diaminobicyclo[3.3.1]nonane . Selective decarboxylation of one carboxylic acid group under acidic conditions yields the monocarboxylic acid derivative.
Table 2: Schmidt Rearrangement Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaN₃ Concentration | 1.5 eq | Maximizes diazide formation |
| H₂SO₄ Concentration | 18 M | Prevents side reactions |
| Reaction Temperature | 0–5°C | 85% yield |
Functional Group Transformations of Bicyclic Ketones
Oxidation of 9-Oxo Derivatives
9-Oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid serves as a precursor. Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a methylene group, while preserving the carboxylic acid functionality.
Stereochemical Control
The endo configuration is retained through:
- Ring Strain Minimization : Equatorial positioning of the carboxylic acid group during cyclization.
- Hydrogenation Selectivity : Syn addition of hydrogen to the double bond in 9-oxo derivatives.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclization | High yield, scalable | Multi-step, harsh conditions | 75 |
| Schmidt Rearrangement | Utilizes adamantane feedstock | Low decarboxylation efficiency | 60 |
| Ketone Reduction | Short route | Requires specialized precursors | 32 |
Chemical Reactions Analysis
Types of Reactions
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Endo-bicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Epimeric Derivatives: Endo vs. Exo Carboxylic Acids
The 9-oxo derivatives of bicyclo[3.3.1]nonane-3-carboxylic acid exhibit significant differences based on stereochemistry:
Key Insight : The endo configuration stabilizes intramolecular hydrogen bonds, enhancing thermal stability, while the exo lactol form favors intermolecular interactions .
Azabicyclo[3.3.1]nonane Derivatives
Incorporation of nitrogen alters electronic properties and bioactivity:
Key Insight : Nitrogen substitution introduces basicity, enabling salt formation (e.g., hydrochloride salts in ), while protecting groups (Cbz, Boc) modulate reactivity .
Functionalized Derivatives: Oxo and Ester Modifications
Key Insight : Oxo and ester functionalities improve bioavailability, while fluorination enhances resistance to enzymatic degradation .
Data Tables
Table 1. Physicochemical Properties of Key Analogues
Biological Activity
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique bicyclic structure, which influences its reactivity and biological properties. The compound can be synthesized through various methods, including Friedel-Crafts cyclization and oxidation processes.
Synthesis Overview:
- Starting Materials: Typically involves cyclohexenyl derivatives.
- Key Reactions:
- Friedel-Crafts cyclization to form the bicyclic framework.
- Oxidation of intermediates to yield the carboxylic acid functional group.
The synthesis pathway can significantly affect the yield and purity of the final product, which is crucial for subsequent biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Key Findings:
- Cell Lines Tested: MDA-MB-231 (triple-negative breast cancer), HCT-116 (colon cancer).
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
In vitro assays demonstrated that this compound has an IC50 value in the low micromolar range, indicating significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .
Antioxidant Properties
The compound also exhibits antioxidant activity, which can contribute to its anticancer effects by reducing oxidative stress within cells. This property is particularly relevant given the role of reactive oxygen species (ROS) in cancer progression.
Antioxidant Assays:
- DPPH Radical Scavenging Activity: this compound demonstrated a notable ability to scavenge DPPH radicals, indicating strong antioxidant potential .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on MDA-MB-231 Cells:
- Objective: To assess cytotoxic effects.
- Results: The compound reduced cell viability by approximately 50% at concentrations around 10 µM after 24 hours.
- Conclusion: Suggests potential as a therapeutic agent against aggressive breast cancers.
- In Vivo Studies:
Data Tables
Table 1: Biological Activity Summary
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 10 | Induction of apoptosis |
| Antioxidant | DPPH Radical Scavenging | 5 | Scavenging ROS |
Table 2: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Friedel-Crafts Cyclization | Cyclization | 80 |
| Oxidation | Conversion to carboxylic acid | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
